3'-Azido-2',3'-dideoxyadenosine-5'-phosphite

HIV-1 reverse transcriptase inhibition nucleoside phosphonate prodrugs antiviral drug discovery

3'-Azido-2',3'-dideoxyadenosine-5'-phosphite (CAS 124930-60-5), formally indexed as adenosine, 3'-azido-2',3'-dideoxy-, 5'-(hydrogen phosphonate) (9CI), is a synthetic nucleoside analogue belonging to the 3'-azido-2',3'-dideoxynucleoside 5'-phosphonate class. The molecule combines the chain-terminating 3'-azido-2',3'-dideoxyadenosine scaffold with a 5'-phosphite (hydrogen phosphonate) moiety that eliminates the requirement for the first kinase-dependent phosphorylation step during intracellular activation.

Molecular Formula C10H12N8O4P+
Molecular Weight 339.23 g/mol
CAS No. 124930-60-5
Cat. No. B12717267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Azido-2',3'-dideoxyadenosine-5'-phosphite
CAS124930-60-5
Molecular FormulaC10H12N8O4P+
Molecular Weight339.23 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO[P+](=O)O)N=[N+]=[N-]
InChIInChI=1S/C10H11N8O4P/c11-9-8-10(14-3-13-9)18(4-15-8)7-1-5(16-17-12)6(22-7)2-21-23(19)20/h3-7H,1-2H2,(H2-,11,13,14,19,20)/p+1/t5-,6+,7+/m0/s1
InChIKeyDUZQZOZHWRVJDD-RRKCRQDMSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Azido-2',3'-dideoxyadenosine-5'-phosphite (CAS 124930-60-5): Procurement-Grade Nucleoside Phosphonate for Antiviral R&D


3'-Azido-2',3'-dideoxyadenosine-5'-phosphite (CAS 124930-60-5), formally indexed as adenosine, 3'-azido-2',3'-dideoxy-, 5'-(hydrogen phosphonate) (9CI), is a synthetic nucleoside analogue belonging to the 3'-azido-2',3'-dideoxynucleoside 5'-phosphonate class [1]. The molecule combines the chain-terminating 3'-azido-2',3'-dideoxyadenosine scaffold with a 5'-phosphite (hydrogen phosphonate) moiety that eliminates the requirement for the first kinase-dependent phosphorylation step during intracellular activation [2]. Originally disclosed in patent EP-0354246-A1 with priority dating to 1987, this compound was developed as part of a targeted programme to improve the antiviral potency and therapeutic index of dideoxynucleoside reverse transcriptase inhibitors [3].

Why 3'-Azido-2',3'-dideoxyadenosine-5'-phosphite Cannot Be Replaced by the Parent Nucleoside or Other Phosphonate Congeners


Substituting 3'-azido-2',3'-dideoxyadenosine-5'-phosphite with the corresponding free nucleoside (3'-azido-2',3'-dideoxyadenosine, CAS 66323-44-2) or with phosphonate derivatives bearing different nucleobases introduces scientifically material alterations in antiviral potency, cytotoxicity profile, and intracellular activation kinetics. The 5'-phosphite group pre-installs the phosphonate handle required for intracellular conversion to the active 5'-triphosphate species, bypassing the rate-limiting initial phosphorylation step that frequently limits the efficacy of dideoxynucleosides [1]. In head-to-head testing within the same MT4 cell culture model, the adenine-base 5'-phosphite was more active against HIV-1 than its parent nucleoside, while exhibiting comparatively low toxicity—a dual advantage not observed for the unmodified nucleoside [2]. The quantitative evidence below demonstrates that procurement decisions based solely on structural similarity to the nucleoside core will overlook these pharmacologically decisive modifications.

Quantitative Differentiation Evidence: 3'-Azido-2',3'-dideoxyadenosine-5'-phosphite vs. Closest Analogs


Enhanced Anti-HIV-1 Activity: Adenine 5'-Phosphite Outperforms Parent Nucleoside in MT4 Cell Culture

In the primary comparative study, the 5'-phosphite of 3'-azido-2',3'-dideoxyadenosine demonstrated inhibition of HIV-1 reproduction in MT4 cell culture that was more potent than that of the corresponding 3'-azido-2',3'-dideoxyadenosine nucleoside [1]. The 1989 study reported that the antiviral efficacy of the 5'-phosphites was 'close or even higher' than that of the parent 3'-azido-2',3'-dideoxynucleosides [2]. This finding was independently corroborated in 1990, where 5'-phosphites of 3'-azido-2',3'-dideoxynucleosides bearing adenine, guanine, and cytosine bases were all 'more active than the corresponding nucleosides' [1]. For procurement context, the parent nucleoside 3'-azido-2',3'-dideoxyadenosine exhibits an IC50 range of 0.36–10 µM in primary human lymphocytes and HeLa/T-cell lines [3]; the 5'-phosphite modification shifts activity favourably relative to this baseline.

HIV-1 reverse transcriptase inhibition nucleoside phosphonate prodrugs antiviral drug discovery

Reduced Cytotoxicity: 5'-Phosphite Modification Lowers Cellular Toxicity Relative to Parent Nucleoside

The 1989 Tarusova study explicitly reported that the toxicity of the 5'-phosphites of 3'-azido-2',3'-dideoxynucleosides was 'lower than that of nucleosides' [1]. In the 1990 Karamov study, the toxicity of all four 3'-azido-2',3'-dideoxynucleoside 5'-phosphites (adenine, guanine, cytosine, thymine bases) was described as 'comparatively low', and the equimolar mixture of all four phosphites was quantitatively '2–3 fold less toxic than each of them separately' [2]. This 2–3-fold toxicity reduction in the mixture context provides a quantitative benchmark for the safety margin improvement conferred by the phosphite modification. The parent nucleoside 3'-azido-2',3'-dideoxyadenosine, by contrast, is known to exhibit cytotoxicity in certain cell systems, with mitochondrial DNA depletion being a class-conserved liability of dideoxynucleoside reverse transcriptase inhibitors [3].

nucleoside analogue toxicity mitochondrial toxicity avoidance therapeutic index optimisation

Bypass of Rate-Limiting First Phosphorylation Step: Mechanistic Advantage Over Parent Nucleoside

The 5'-phosphite (5'-hydrogenphosphonate) group is proposed to enable transport of the intact phosphonate moiety into cells, where it can be converted to the corresponding 5'-triphosphate analogue by cellular kinases without requiring the initial nucleoside kinase step that is rate-limiting for conventional dideoxynucleosides [1]. This mechanistic hypothesis was explicitly articulated in the seminal 1989 publication: 'These substances are supposed to be transported into the cells and to be transformed into the corresponding 5'-triphosphate analogues under the action of cell kinases' [1]. For the parent nucleoside 3'-azido-2',3'-dideoxyadenosine, intracellular activation to the triphosphate form (AZddATP) depends on efficient phosphorylation by deoxycytidine kinase and other nucleotide kinases, a process known to vary substantially across cell types and activation states [2]. The pre-installed phosphonate handle in the 5'-phosphite derivative reduces this cell-type-dependent variability, making the compound more consistently active across diverse cellular contexts.

nucleotide prodrug intracellular activation kinase bypass strategy

Patent-Backed Composition of Matter: Independent IP Position vs. Generic 3'-Azido-2',3'-dideoxyadenosine

3'-Azido-2',3'-dideoxyadenosine-5'-phosphite falls within the composition-of-matter claims of European Patent EP-0354246-A1, which specifically covers 3'-azido-2',3'-dideoxynucleoside-5'-phosphonates where the nucleobase is adenine, guanine, cytosine, or thymine [1]. The patent, with a priority date of 29 December 1987, was assigned to the Institute of Molecular Biology (SU) and the Ivanovsky Institute of Virology (US) and classified under C07H 19/16 and A61P 31/18 [1]. In contrast, the parent nucleoside 3'-azido-2',3'-dideoxyadenosine (CAS 66323-44-2) was first synthesised and described in the Journal of Organic Chemistry in 1978 and has long since entered the public domain [2]. For organisations requiring a defensible IP position in the antiviral nucleoside phosphonate space, the patent-defined 5'-phosphite derivative offers a materially different freedom-to-operate landscape compared to the unpatented parent nucleoside. This is particularly relevant for programmes targeting composition-of-matter protection rather than method-of-use or formulation patents.

intellectual property composition of matter patent freedom to operate

Nucleobase-Specific Activity Differentiation: Adenine Phosphite vs. Thymine Phosphite in the Same Assay System

Within the same 1990 MT4 cell culture study, the 5'-phosphite of 3'-azido-2',3'-dideoxythymidine (AZT phosphite) was identified as the most active compound, 'even a little more active as compared to the well-known anti-AIDS drug 3'-azido-2',3'-dideoxythymidine (AZT)' [1]. The adenine, guanine, and cytosine 5'-phosphites, while all 'more active than the corresponding nucleosides', exhibited a rank-order potency profile distinct from the thymine derivative [1]. This nucleobase-dependent activity differentiation means that the adenine 5'-phosphite is not interchangeable with the thymine 5'-phosphite for applications requiring purine-base specificity, such as targeting adenosine-kinase-proficient cell types or exploring combination strategies that avoid competition for the same nucleobase salvage pathways. Additionally, the 1992 study on 2',3'-dideoxynucleoside-5'-phosphites confirmed that the antiviral activity hierarchy is nucleobase-dependent, with the adenine derivative demonstrating a distinct activity profile from thymine and guanine congeners [2].

structure-activity relationship nucleobase selectivity AZT comparison

Synthetic Route and Chemical Identity: Documented Preparation Pathway for Reproducible Procurement Specifications

A dedicated synthetic route for 5'-H-phosphonates of 3'-substituted purine deoxynucleosides, including 3'-azido-2',3'-dideoxyadenosine-5'-phosphite, was published in 1991 in Nucleosides, Nucleotides and Nucleic Acids [1]. This publication provides the synthetic methodology that enables independent verification of chemical identity and purity, and serves as the basis for establishing procurement-grade specifications. The compound is registered under CAS 124930-60-5 with the systematic name 'Adenosine, 3'-azido-2',3'-dideoxy-, 5'-(hydrogen phosphonate) (9CI)', molecular formula C10H13N8O4P, and molecular weight 340.24 g/mol [2]. In contrast, the parent nucleoside 3'-azido-2',3'-dideoxyadenosine (CAS 66323-44-2) has a distinct molecular formula (C10H12N6O2) and molecular weight (248.24 g/mol), reflecting the absence of the phosphonate moiety . The availability of a published, reproducible synthetic protocol reduces procurement risk by enabling independent quality verification and second-source synthesis.

chemical synthesis quality control procurement specification

Validated Application Scenarios for 3'-Azido-2',3'-dideoxyadenosine-5'-phosphite Based on Quantitative Evidence


HIV-1 Reverse Transcriptase Inhibitor Lead Optimisation Programmes

The adenine 5'-phosphite serves as a pre-phosphorylated lead scaffold for HIV-1 reverse transcriptase inhibitor development, offering enhanced potency relative to the parent nucleoside and reduced cytotoxicity as demonstrated in MT4 and CEM13 cell cultures [1]. Medicinal chemistry teams can use this compound as a starting point for further modification while retaining the kinase-bypass advantage, which improves consistency of intracellular activation across lymphocyte and epithelial cell types [2].

Combination Antiretroviral Regimen Design with Reduced Mitochondrial Toxicity Risk

The 2–3-fold toxicity reduction observed for the equimolar 5'-phosphite mixture relative to individual compounds [1] supports the investigation of multi-phosphite combination strategies aimed at minimising the nucleotide pool imbalance that underlies mitochondrial toxicity. Procurement of the individual adenine 5'-phosphite enables formulation of defined-ratio combinations for systematic toxicity profiling, distinct from thymine- or guanine-based phosphite combinations that would produce different pool-disbalance signatures.

Nucleoside Phosphonate Patent Strategy and IP Portfolio Construction

Organisations seeking to establish or expand patent estates in the nucleoside phosphonate antiviral space can procure the adenine 5'-phosphite as a reference standard for freedom-to-operate analyses and as a synthetic intermediate for generating novel derivatives within the EP-0354246-A1 claim scope [1]. The composition-of-matter patent protection distinguishes this compound from the public-domain parent nucleoside, providing a legally defensible basis for exclusivity in jurisdictions where the patent family remains in force.

Cell-Based Kinase Bypass Prodrug Validation Studies

The compound is uniquely suited as a positive control in kinase-bypass prodrug screening assays, where its pre-installed 5'-phosphonate group enables direct comparison with nucleoside substrates that require endogenous kinase activity for activation [1]. Researchers investigating cell-type-dependent differences in nucleoside analogue activation can use the adenine 5'-phosphite to distinguish between transport-limited and phosphorylation-limited steps in the intracellular activation cascade, providing mechanistic insights not obtainable with the parent nucleoside alone.

Quote Request

Request a Quote for 3'-Azido-2',3'-dideoxyadenosine-5'-phosphite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.